molecular formula C14H13NO B1632977 4-[2-(4-Methoxyphenyl)ethenyl]pyridine

4-[2-(4-Methoxyphenyl)ethenyl]pyridine

Cat. No.: B1632977
M. Wt: 211.26 g/mol
InChI Key: YOTHHWBAADYJST-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethenyl]pyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3

InChI Key

YOTHHWBAADYJST-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By the procedure described in Ex. 1, 4-methoxybenzaldehyde (17 g) and 4-picoline (9.3 g) 4.76 g were reacted to obtain 4-(4-methoxystyryl)pyridine.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The photo-bleachable compound expressed by the structural formula (II-14) was prepared in the following manner. Thus, a reaction mixture was prepared by dissolving 6.81 g (0.05 mole) of p-anisaldehyde and 4.66 g (0.05 mole) of γ-picoline in 10.21 g (0.10 mole) of acetic anhydride and the mixture was heated under reflux for 16 hours to effect the reaction. After acetic acid and the unreacted acetic anhydride were evaporated from the reaction mixture, the residual reaction mixture was poured into water so that a crystalline material was precipitated therein. The reaction mixture was filtered and the collected precipitates were washed with water. Recrystallization of the precipitates from a mixture of methyl alcohol and water gave 5.80 g of 4-[2-(4-methoxyphenyl)ethenyl]pyridine, the yield of which was 55% of the theoretical value.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
10.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-picoline (280 g, 3.0 moles), p-methoxy benzaldehyde (410 g, 3.0 moles) and 500 ml. acetic anhydride is refluxed for 24 hours, cooled, evaporated in vacuo, and the residue taken up in water and basified with 10% sodium hydroxide. The solid is filtered and crystallized from ethanol and water to give 350 g (55%) crude 4-(p-methoxystyryl)-pyridine.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
410 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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